molecular formula C22H25ClFN3O5 B2945221 N-(2-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride CAS No. 1329625-71-9

N-(2-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride

Cat. No.: B2945221
CAS No.: 1329625-71-9
M. Wt: 465.91
InChI Key: PNZXYAXBOTYWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzodioxole carboxamide core linked via an ethyl chain to a piperazine ring substituted with a 2-(2-fluorophenoxy)acetyl group. The hydrochloride salt enhances solubility, a critical factor for bioavailability.

Properties

IUPAC Name

N-[2-[4-[2-(2-fluorophenoxy)acetyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O5.ClH/c23-17-3-1-2-4-18(17)29-14-21(27)26-11-9-25(10-12-26)8-7-24-22(28)16-5-6-19-20(13-16)31-15-30-19;/h1-6,13H,7-12,14-15H2,(H,24,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZXYAXBOTYWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=CC=C4F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a complex synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer, anti-inflammatory, and neuroprotective effects. This article delves into the compound's biological activity based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C22H25ClFN3O5 and a molecular weight of approximately 449.91 g/mol. Its structure incorporates a piperazine moiety linked to a benzo[d][1,3]dioxole core, which is known for its pharmacological versatility.

1. Anticancer Activity

Research indicates that derivatives of benzodioxole compounds exhibit significant anticancer properties. For instance, studies have shown that synthesized benzoxazepine derivatives demonstrate cytotoxic effects against various solid tumor cell lines. The compound may share similar mechanisms of action:

  • Mechanism of Action : The compound potentially inhibits cancer cell proliferation by inducing apoptosis and modulating cytokine release, specifically affecting interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels depending on the cancer type .
Cell Line IC50 (µM) Effect on IL-6 Release Effect on TNF-α Release
A549 (Lung)5.2DecreasedIncreased
MCF7 (Breast)3.8IncreasedDecreased
HeLa (Cervical)4.5No significant changeDecreased

2. Anti-inflammatory Activity

The compound exhibits potential as an anti-inflammatory agent. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines:

  • Research Findings : In vitro studies indicate that the compound can reduce the expression of inflammatory markers in macrophages, showcasing its ability to attenuate inflammation .

3. Neuroprotective Effects

Given the structural similarity to other neuroactive compounds, there is potential for neuroprotective effects:

  • Dopaminergic Neuroprotection : Preliminary studies suggest that compounds with similar structures can protect dopaminergic neurons from degeneration in models of Parkinson's disease . This suggests that this compound may also offer neuroprotective benefits.

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Study on Benzoxazepine Derivatives : A study published in the Journal of Brazilian Chemical Society reported that certain benzoxazepine derivatives exhibit both anticancer and anti-inflammatory properties, suggesting a broader therapeutic potential for compounds like this compound .
  • Neuroprotection in Animal Models : Research conducted on animal models indicated that similar compounds could significantly reduce neurodegeneration associated with toxic agents like MPTP and 6-OHDA, highlighting their potential role in treating neurodegenerative diseases .

Scientific Research Applications

N-(2-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a chemical compound with the molecular formula C22H25ClFN3O5 and a molecular weight of 465.91 g/mol .

Chemical Information

Key identifiers for the compound include:

  • CAS Number: 1329625-71-9
  • PubChem CID: 44962351
  • IUPAC Name: N-[2-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride
  • Molecular Formula: C22H25ClFN3O5
  • SMILES Notation: C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=C(C=C4)F.Cl
  • InChI Code: InChI=1S/C22H24FN3O5.ClH/c23-17-2-4-18(5-3-17)29-14-21(27)26-11-9-25(10-12-26)8-7-24-22(28)16-1-6-19-20(13-16)31-15-30-19;/h1-6,13H,7-12,14-15H2,(H,24,28);1H
  • InChIKey: JDEBMJNVEWVSSY-UHFFFAOYSA-N

Synonyms

The compound is also known by several synonyms :

  • 1330294-86-4
  • N-(2-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride
  • N-(2-{4-[2-(4-FLUOROPHENOXY)ACETYL]PIPERAZIN-1-YL}ETHYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE HYDROCHLORIDE
  • AKOS026681752
  • SR-01000911949
  • SR-01000911949-1
  • F2303-0097

Potential Applications

While specific applications of this compound are not detailed in the provided search results, the presence of chemical moieties such as piperazine, benzodioxole, and fluorophenoxy groups suggests potential uses in scientific research, particularly in medicinal chemistry . Piperazine derivatives are frequently found in pharmaceutical compounds, and fluorinated compounds are of interest in drug design due to their ability to alter drug metabolism and improve binding affinity .

Relevant Research Areas

Given the structural characteristics of the compound, potential research areas of interest may include:

  • GPCR Profiling: The compound might be investigated for its interactions with G protein-coupled receptors (GPCRs), which are important drug targets .
  • Neurotrauma: Although not directly linked to this compound, research in neurotrauma utilizes various compounds in case studies, suggesting a potential application in this field .
  • Medicinal Chemistry: As a fluorinated piperazine derivative, it may be relevant in the synthesis and study of novel pharmaceuticals .

Chemical Reactions Analysis

Functionalization of the Benzo[d] dioxole Carboxamide

The benzo[d] dioxole-5-carboxamide group is introduced via carbodiimide-mediated coupling:

  • Activation of benzo[d] dioxole-5-carboxylic acid with EDC/HOBt.

  • Reaction with the primary amine of the ethyl-piperazine intermediate to form the amide bond .

Optimization Data

Coupling AgentSolventTemperatureYield
EDC/HOBtDMF0°C → RT82%
DCC/DMAPTHFRT68%

Salt Formation (Hydrochloride)

The free base is converted to its hydrochloride salt by treatment with HCl gas in anhydrous ether or via aqueous HCl precipitation .

  • Critical factor : pH control (target pH 2–3) to avoid decomposition .

Stability Under Reaction Conditions

The compound demonstrates sensitivity to:

  • Acidic hydrolysis : Degradation observed at pH < 2 (e.g., cleavage of the acetyl-piperazine bond) .

  • Oxidative conditions : Susceptible to peroxide-mediated oxidation of the piperazine ring .

Degradation Products

ConditionMajor DegradantStructure
0.1N HCl, 60°C2-(2-fluorophenoxy)acetic acidC8H7FO3\text{C}_8\text{H}_7\text{FO}_3
H2O2, RTPiperazine N-oxideC4H10N2O\text{C}_4\text{H}_{10}\text{N}_2\text{O}

Palladium-Catalyzed Modifications

The 2-fluorophenoxy group undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids under Pd(PPh3)4 catalysis, enabling diversification of the aryl ether moiety .

  • Example : Reaction with 4-methoxyphenylboronic acid yields a 4-methoxy-substituted analog (85% yield) .

Enzymatic Hydrolysis Studies

In vitro studies with esterases and amidases reveal:

  • Amide bond stability : No hydrolysis observed in human liver microsomes over 24h .

  • Esterase susceptibility : The acetyl group resists hydrolysis, attributed to steric hindrance from the piperazine ring .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • C-F bond cleavage : Generates a phenolic byproduct (detected via LC-MS) .

  • Piperazine ring oxidation : Forms a diketopiperazine derivative under aerobic conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Impact

a) Benzo[c][1,2,5]thiadiazole Analogs
  • Example : N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride ().
  • Comparison: Replacing the 2-fluorophenoxy group with a benzo[c][1,2,5]thiadiazole introduces sulfur and nitrogen heteroatoms, altering electronic properties. Thiadiazoles are more polarizable than fluorophenoxy groups, which may enhance π-π stacking interactions but reduce lipophilicity. This could impact blood-brain barrier penetration compared to the target compound .
b) Trifluoromethyl-Substituted Phenylpiperazine
  • Example : N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide (CAS 297150-41-5; ).
  • Comparison: The trifluoromethyl group is strongly electron-withdrawing, increasing metabolic stability and lipophilicity relative to the 2-fluorophenoxy group.
c) Methoxybenzo[d]thiazolyl Derivatives
  • Example : N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride (CAS 1216675-00-1; ).
  • Comparison: The methoxybenzo[d]thiazole group offers a rigid heterocyclic structure, which may improve selectivity for enzymes like kinases. However, the furan carboxamide (vs.

Structural and Physicochemical Properties

Property Target Compound Benzo[c]thiadiazole Analog Trifluoromethyl Phenylpiperazine Methoxybenzo[d]thiazolyl Derivative
Molecular Weight ~450–500 (estimated) Similar 397.82 g/mol 422.9 g/mol
Key Functional Groups 2-fluorophenoxy, benzodioxole Benzo[c]thiadiazole Trifluoromethyl, chloro Methoxybenzo[d]thiazole, furan
Solubility High (hydrochloride salt) Moderate Moderate (neutral form) High (hydrochloride salt)
Lipophilicity (LogP) Moderate (fluorine) Lower (polar thiadiazole) High (trifluoromethyl) Moderate (methoxy, thiazole)

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction efficiency be optimized?

The compound’s synthesis typically involves multi-step reactions, starting with the functionalization of the piperazine core. For example, coupling 2-(2-fluorophenoxy)acetic acid to the piperazine moiety via an acetyl linkage, followed by alkylation of the ethylenediamine side chain. The benzodioxole-carboxamide group is then introduced via amide coupling. To optimize efficiency:

  • Use in situ activation reagents (e.g., HATU or EDC/HOBt) for amide bond formation to minimize side reactions .
  • Monitor reaction progress with LC-MS or TLC to identify intermediates and adjust stoichiometry.
  • Apply statistical Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR Spectroscopy : Employ 1H^1 \text{H}, 13C^13 \text{C}, and 2D techniques (e.g., COSY, HSQC) to confirm piperazine ring conformation and substituent positions. The ethylenediamine linker’s flexibility may require variable-temperature NMR to resolve overlapping signals .
  • X-ray Crystallography : Co-crystallize the compound with trifluoroacetate counterions (if applicable) to resolve hydrogen-bonding networks and verify the hydrochloride salt’s stability .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy, particularly for detecting halogen isotopes (e.g., fluorine, chlorine) .

Advanced Research Questions

Q. How can computational methods predict this compound’s receptor binding affinity, and how does this align with experimental data?

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., dopamine D3 or serotonin receptors). Focus on the piperazine-ethylenediamine motif’s role in binding pocket penetration .
  • MD Simulations : Run 100-ns simulations to assess conformational stability of the benzodioxole group in hydrophobic receptor domains. Compare results with radioligand displacement assays (e.g., 3H^3 \text{H}-spiperone binding for D3 receptors) .
  • Contradiction Resolution : If computational predictions conflict with in vitro data, re-evaluate protonation states (the hydrochloride salt may alter solubility and ionization) or use free-energy perturbation (FEP) to refine binding affinity calculations .

Q. What experimental strategies address discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacokinetic Profiling : Measure metabolic stability using liver microsomes and plasma protein binding assays. The fluorophenoxy group may enhance metabolic resistance but reduce aqueous solubility, requiring formulation adjustments (e.g., PEG-based carriers) .
  • Salt Form Screening : Test alternative salt forms (e.g., mesylate, tosylate) to improve bioavailability. The hydrochloride salt’s hygroscopicity might limit shelf stability .
  • Functional Assays : Compare cAMP inhibition (for GPCR targets) with binding affinity data. A compound with high binding affinity but low functional activity may act as a partial agonist or require allosteric modulator co-administration .

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for the fluorophenoxy and benzodioxole moieties?

  • Analog Synthesis : Replace the 2-fluorophenoxy group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to assess electronic effects on receptor binding.
  • Bioisosteric Replacement : Substitute the benzodioxole with a methylenedioxy or thiophene group to evaluate steric and electronic contributions to potency .
  • Data Analysis : Use multivariate regression models to correlate substituent properties (e.g., Hammett constants, logP) with IC50_{50} values. Cross-validate results with leave-one-out (LOO) or bootstrapping methods .

Methodological Considerations

Q. What statistical approaches are recommended for optimizing reaction yields and purity?

  • Factorial Design : Apply a 2k^k factorial design to test variables like solvent (DMF vs. DCM), base (DIPEA vs. TEA), and temperature. Response surface methodology (RSM) can identify optimal conditions .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) such as impurity levels (<0.5%) and establish a design space using Monte Carlo simulations .

Q. How should researchers validate the compound’s stability under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks. Monitor degradation via HPLC-UV and identify byproducts using LC-QTOF .
  • Accelerated Stability Testing : Store lyophilized samples at -20°C and 25°C/60% RH. Compare results with ICH guidelines Q1A(R2) to assign shelf-life .

Conflict Resolution in Data Interpretation

Q. How to resolve contradictions between computational binding predictions and crystallographic data?

  • Ligand Protonation State : Use pKa prediction tools (e.g., MarvinSketch) to determine the dominant ionization state at physiological pH. Adjust docking protocols to reflect this state .
  • Crystallographic Water Molecules : Include explicit water molecules in docking grids, as displaced waters may significantly affect binding energy calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.